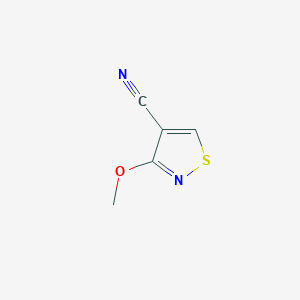![molecular formula C19H20N6O B2855773 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1798032-85-5](/img/structure/B2855773.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide” is a benzimidazole derivative . Benzimidazole derivatives have been synthesized and studied for their potential antibacterial and antifungal activities .
Synthesis Analysis
Benzimidazole derivatives have been synthesized using 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and carbon disulfide . The synthesis process involves designing and creating novel 1,3,4-Oxadiazoles bearing a benzimidazole nucleus .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been confirmed by various physicochemical techniques . These techniques include IR, 1H NMR, EI-MS, and elemental analysis studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives have been studied. The reactions involve the use of 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and carbon disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been characterized by various techniques. These include ultraviolet absorption and fluorescence spectra in methanol .Scientific Research Applications
Corrosion Inhibition
The structural similarity of the compound to benzodiazole derivatives suggests its potential as a corrosion inhibitor. Benzodiazole compounds have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments . This application is crucial in industries where metal longevity and integrity are paramount.
Cancer Research
Compounds with benzodiazole and pyrazolopyrimidinyl groups have shown promise in cancer research. They have been evaluated for their antiproliferative activity against various human cancer cell lines, including prostate, lung, and cervical cancers . The compound could be a candidate for further investigation as a chemotherapeutic agent.
Proteomics
Given the compound’s biochemical properties, it could be used in proteomics research. Proteomics involves the large-scale study of proteins, their structures, and functions. The compound may interact with specific proteins or act as a protease inhibitor, providing insights into protein behavior and regulation .
Tubulin Polymerization Inhibition
Similar compounds have been synthesized and found to inhibit tubulin polymerization, which is a promising target for anticancer drugs . Tubulin inhibitors disrupt microtubule dynamics, which is essential for cell division, making them effective in stopping the proliferation of cancer cells.
Antitumor Agents
The compound’s framework is structurally related to molecules that have been designed as antitumor agents. These molecules have shown inhibitory activities against various tumor cell lines, suggesting the compound’s potential role in developing new antitumor therapies .
Apoptosis Induction
Compounds with similar structures have been reported to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism targeted by many anticancer drugs to eliminate cancerous cells without affecting normal cells .
Green Chemistry
Benzodiazole derivatives have been recognized for their role in green chemistry as environmentally friendly corrosion inhibitors. The compound could contribute to the development of sustainable and less toxic alternatives for industrial applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-9-18-21-10-15(11-25(18)23-14)5-4-8-20-19(26)12-24-13-22-16-6-2-3-7-17(16)24/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQVIPAPNISPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)
![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)
![6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855699.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2855700.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)
